molecular formula C15H12BrNO2 B4191934 2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile

2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile

Cat. No.: B4191934
M. Wt: 318.16 g/mol
InChI Key: ZHPZJQHHMZSHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile is an organic compound that features a benzonitrile core substituted with a 3-bromobenzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile typically involves the reaction of 3-bromobenzyl bromide with 3-methoxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-[(3-bromobenzyl)oxy]-3-hydroxybenzonitrile.

    Reduction: 2-[(3-bromobenzyl)oxy]-3-methoxybenzylamine.

    Substitution: 2-[(3-aminobenzyl)oxy]-3-methoxybenzonitrile (when using amines as nucleophiles).

Scientific Research Applications

2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, as a ligand, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile is unique due to the presence of both a bromobenzyl and a methoxy group on the benzonitrile core. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPZJQHHMZSHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.